molecular formula C10H9FO4 B1294301 Dimethyl 2-fluoroterephthalate CAS No. 5292-47-7

Dimethyl 2-fluoroterephthalate

Cat. No. B1294301
CAS RN: 5292-47-7
M. Wt: 212.17 g/mol
InChI Key: NCRFSIQSCLJDIC-UHFFFAOYSA-N
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Description

Dimethyl 2-fluoroterephthalate is not directly mentioned in the provided papers; however, the papers do discuss various dimethyl terephthalate derivatives and their properties. These derivatives are structurally related to dimethyl 2-fluoroterephthalate and can provide insights into its potential characteristics and behaviors. For instance, dimethyl 2,3-dihydroxyterephthalate is an intermediate used in synthesizing polycyclic sulfur-containing compounds and macrobicyclic Fe sequestering agents . Similarly, dimethyl 2,5-dibenzoylterephthalate forms a three-dimensional framework through intermolecular hydrogen bonding .

Synthesis Analysis

The synthesis of dimethyl 2-fluoroterephthalate is not explicitly detailed in the provided papers. However, electrophilic fluorination techniques discussed in the context of other compounds, such as the reaction of N,N-dimethylaniline with N-F reagents, could potentially be applied to the synthesis of fluorinated terephthalate derivatives . The synthesis of related compounds, such as tetrahydronaphthocyclobuta[1,2-d]pyrimidinediones from 5-fluoro-1,3-dimethyluracil, involves UV-irradiation and cycloaddition, indicating that photochemical methods might also be relevant for synthesizing fluorinated terephthalates .

Molecular Structure Analysis

The molecular structure of dimethyl 2-fluoroterephthalate can be inferred from studies on similar compounds. For example, the crystal and molecular structures of 1,8-bis(dimethylamino)naphthalene tetrafluoroborate show significant out-of-plane deformations due to intramolecular hydrogen bonding . The polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate exhibit different torsional angles between the ester group and the aromatic ring, affecting the conjugation in the pi-electronic system . These findings suggest that the molecular structure of dimethyl 2-fluoroterephthalate would also be influenced by its substituents and the intramolecular interactions they facilitate.

Chemical Reactions Analysis

The chemical reactions involving dimethyl terephthalate derivatives are complex and diverse. The polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, for example, show different types of hydrogen bonding, which influence their color and stability . The transformation between these polymorphs involves disrotatory motion of hydroxyl groups . Such insights into the reactivity of dimethyl terephthalate derivatives could be extrapolated to understand the reactivity of dimethyl 2-fluoroterephthalate under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl terephthalate derivatives can be quite varied. The polymorphs of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate, for instance, are distinguished by their color due to different solid-state packings and hydrogen bonding patterns . Solid-state NMR techniques have been used to study the structural differences between these polymorphs, revealing variations in carbon isotropic chemical shift values and chlorine electric field gradient tensor information . Ab initio crystal field methods have been employed to optimize the geometry of these compounds in the solid state and to study the influence of intermolecular interactions on electron distribution . These methods could be applied to dimethyl 2-fluoroterephthalate to determine its physical and chemical properties.

Scientific Research Applications

1. Fluorescent Water Soluble AIEEgen-Triblock Copolymer Mixed Aggregates

Dimethyl-2,5-bis(4-methoxyphenylamino)terephthalate, a water-insoluble fluorogenic molecule, has been made water-soluble under physiological conditions via triblock copolymers. This leads to the formation of mixed aggregates with enhanced emission and nanosecond fluorescence lifetimes. This advancement shows promise in intracellular imaging applications due to the excellent cell permeability of these fluorescent nanorods (Rakshit et al., 2020).

properties

IUPAC Name

dimethyl 2-fluorobenzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRFSIQSCLJDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200973
Record name Dimethyl 2-fluoroterephthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-fluoroterephthalate

CAS RN

5292-47-7
Record name 1,4-Benzenedicarboxylic acid, 2-fluoro-, 1,4-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5292-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Dimethyl 2-fluoroterephthalate
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Record name Dimethyl 2-fluoroterephthalate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl 2-fluoroterephthalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
VP Boyarskiy, MS Fonari, TS Khaybulova… - Journal of Fluorine …, 2010 - Elsevier
… The experiment showed that cobalt-catalysed carbonylation of 1,4-dichloro-2-fluorobenzene 5 resulted in methyl 4-chloro-2-fluorobenzoate 7 and dimethyl 2-fluoroterephthalate 9. …
Number of citations: 7 www.sciencedirect.com
TW Goh, C Xiao, RV Maligal-Ganesh, X Li… - Chemical Engineering …, 2015 - Elsevier
… In general, 0.5 g (2.36 mmol) of dimethyl-2-fluoroterephthalate was dissolved in 20 mL of aqueous sodium hydroxide (NaOH, 1.0 M) at 353 K for 30 min with continuous stirring. After 30 …
Number of citations: 125 www.sciencedirect.com
DC Sherrington - Journal of Materials Chemistry, 1997 - pubs.rsc.org
… Dimethyl 2-fluoroterephthalate has recently become available and so fluoroterephthalic acid is now accessible via hydrolysis surprising in that one may expect the decrease in linearity …
Number of citations: 5 pubs.rsc.org
A Svensson, T Fex, J Kihlberg - Journal of Combinatorial …, 2000 - ACS Publications
… Synthesis of linkers 2 and 9 started by unselective basic hydrolysis of one of the ester moieties in dimethyl 2-fluoroterephthalate (1, Scheme 1). Reduction of the resulting mixture of …
Number of citations: 44 pubs.acs.org
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
… To a mixture of dimethyl 2-fluoroterephthalate (42.0 g, 0.198 mol) in concentrated sulfuric acid (200 mL) at 0 C was added 36 mL of a 1:1 mixture of nitric acid and sulfuric acid dropwise. …
Number of citations: 61 pubs.acs.org
Y He, T Fu, Y Li, W Xue, M Cui, L Wang, M Niu… - Molecular Diversity, 2021 - Springer
… The benzyl bromide compound 24 was synthesized by 3 steps including hydrolysis, reduction and substitution reaction from dimethyl 2-fluoroterephthalate as a starting material [26]. All …
Number of citations: 2 link.springer.com
M Lammert, S Bernt, F Vermoortele, DE De Vos… - Inorganic …, 2013 - ACS Publications
New single- and mixed-linker Cr-MIL-101 derivatives bearing different functional groups have been synthesized. The influence of the reaction parameters, such as metal source (CrO 3 , …
Number of citations: 130 pubs.acs.org
C Xiao, TW Goh, K Brashler, Y Pei, Z Guo… - The Journal of …, 2014 - ACS Publications
The interaction of guest Pt(II) ions with UiO-66–X (X = NH 2 , H, NO 2 , OMe, F) series metal–organic frameworks (MOFs) in aqueous solution was investigated using in situ X-ray …
Number of citations: 19 pubs.acs.org
T Wei Goh - 2019 - osti.gov
… In general, 0.5 g (2.36 mmol) of dimethyl-2-fluoroterephthalate was dissolved in 20 mL of aqueous sodium hydroxide (1.0 M aqueous NaOH, 1.0 M) at 353 K for 30 minutes with …
Number of citations: 3 www.osti.gov

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